molecular formula C16H12Cl2N2O4S B1192705 eEF2K-IN-21I

eEF2K-IN-21I

Numéro de catalogue: B1192705
Poids moléculaire: 399.24
Clé InChI: VNOIISWSHOWBRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

eEF2K-IN-21I is an eEF2K inhibitor, inducing significant apoptosis through classical apoptotic pathways.

Applications De Recherche Scientifique

Tumor Growth Inhibition

Research indicates that eEF2K plays a dual role in tumor progression, acting as both an oncogene and a tumor suppressor depending on the cancer type. For instance:

  • Melanoma : Studies have shown that silencing eEF2K results in decreased proliferation and increased apoptosis in melanoma cells, suggesting that inhibitors like eEF2K-IN-21I could potentially enhance the efficacy of existing therapies by targeting this kinase .
  • Colorectal Cancer : In colorectal cancer models, inhibition of eEF2K has been associated with enhanced sensitivity to chemotherapy agents like oxaliplatin. The compound promotes autophagic responses that can mitigate the effects of chemotherapy resistance .

Mechanistic Insights

The inhibition of eEF2K leads to alterations in several signaling pathways critical for tumor growth:

  • STAT3 Pathway : eEF2K has been shown to upregulate phosphorylated STAT3, which is involved in promoting tumorigenesis. Inhibition of this pathway through compounds like this compound can disrupt malignant phenotypes in various cancers .
  • Autophagy Regulation : In colorectal cancer cells, eEF2K is linked to autophagy suppression. By inhibiting this kinase, researchers have observed increased autophagic flux, which can be leveraged to enhance the effectiveness of anticancer therapies .

Neurodegenerative Disease Research

Recent studies have also highlighted the role of eEF2K in neurodegenerative conditions such as Alzheimer's disease. The compound this compound has been investigated for its potential to alleviate cognitive deficits associated with such diseases:

  • Cognitive Improvement : In mouse models of Down syndrome, suppression of eEF2K activity has been shown to restore cognitive functions by enhancing synaptic plasticity and memory retention . This suggests that targeting eEF2K could offer therapeutic avenues for treating cognitive impairments.

Case Study 1: Melanoma Cell Lines

A study involving various melanoma cell lines demonstrated that treatment with this compound resulted in significant reductions in cell proliferation and increased rates of apoptosis. The findings were corroborated by xenograft models where tumors treated with the inhibitor exhibited reduced growth rates compared to controls .

Case Study 2: Colorectal Cancer Models

In colorectal cancer studies, the application of this compound enhanced the efficacy of oxaliplatin treatment. Tumor size was significantly reduced in treated groups, highlighting the compound's potential as a combination therapy agent .

Summary Table: Applications of this compound

Application AreaFindingsReferences
Cancer (Melanoma)Reduced cell proliferation; increased apoptosis ,
Cancer (Colorectal)Enhanced sensitivity to oxaliplatin; reduced tumor size ,
Neurodegenerative DiseasesImproved cognitive function in Down syndrome models ,

Propriétés

Formule moléculaire

C16H12Cl2N2O4S

Poids moléculaire

399.24

Nom IUPAC

3-((4-Cyanophenyl)sulfonamido)-3-(2,4-dichlorophenyl)propanoic acid

InChI

InChI=1S/C16H12Cl2N2O4S/c17-11-3-6-13(14(18)7-11)15(8-16(21)22)20-25(23,24)12-4-1-10(9-19)2-5-12/h1-7,15,20H,8H2,(H,21,22)

Clé InChI

VNOIISWSHOWBRB-UHFFFAOYSA-N

SMILES

O=C(O)CC(NS(=O)(C1=CC=C(C#N)C=C1)=O)C2=CC=C(Cl)C=C2Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

eEF2KIN-21I;  eEF2K-IN21I;  eEF2K IN 21I;  eEF2K-IN-21I

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
eEF2K-IN-21I
Reactant of Route 2
Reactant of Route 2
eEF2K-IN-21I
Reactant of Route 3
Reactant of Route 3
eEF2K-IN-21I
Reactant of Route 4
eEF2K-IN-21I
Reactant of Route 5
Reactant of Route 5
eEF2K-IN-21I
Reactant of Route 6
eEF2K-IN-21I

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.